N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a sulfanyl-linked acetamide derivative featuring a 2,5-dimethoxyphenyl group attached to an acetamide backbone and a 4-hydroxy-6-methylpyrimidin-2-yl substituent via a thioether bridge. This compound is structurally characterized by:
- Aromatic systems: A 2,5-dimethoxyphenyl ring and a substituted pyrimidine ring.
- Functional groups: Methoxy (electron-donating), hydroxy (polar, hydrogen-bonding), and methyl (hydrophobic) groups.
- Sulfanyl linkage: The thioether bridge (C–S–C) connects the acetamide and pyrimidine moieties, influencing conformational flexibility and electronic properties .
The compound’s synthesis likely involves nucleophilic substitution between a chlorinated acetamide precursor and a pyrimidine-thiol derivative, as seen in analogous reactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-6-13(19)18-15(16-9)23-8-14(20)17-11-7-10(21-2)4-5-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOYSTCPVRZUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dimethoxyphenyl Intermediate: Starting with a suitable phenol derivative, methoxylation can be achieved using methanol and an acid catalyst.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidine ring can be constructed through a condensation reaction involving appropriate aldehydes and amines.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl intermediate using a sulfanylacetamide linkage. This can be achieved under mild conditions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound might be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and nanomaterials, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets might include kinases, proteases, or other enzymes, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Key Structural and Functional Comparisons
Heterocyclic Core Modifications
- Pyrimidine vs. Benzothiazole: The target compound’s pyrimidine ring (4-hydroxy-6-methyl) contrasts with benzothiazole derivatives (e.g., 6-CF₃-benzothiazole in ). Conformational Effects: In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, the dihedral angle between pyrimidine and phenyl rings is 91.9°, indicating near-perpendicular orientation . This steric arrangement may reduce π-π interactions compared to planar benzothiazole analogs.
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in . Methoxy groups enhance solubility and modulate electronic density, whereas chloro substituents increase metabolic stability and receptor affinity . Hydroxy vs. Methyl/Oxo Groups: The 4-hydroxy group on the pyrimidine ring introduces polarity and hydrogen-bonding capacity, distinguishing it from 4-methyl-6-oxo (dihydropyrimidinone) in or 4,6-dimethylpyrimidine in .
Sulfanyl Linkage and Bond Properties
- C–S Bond Lengths : In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, the Csp²–S bond (1.759 Å) is shorter than Csp³–S (1.795 Å) due to resonance stabilization . Similar trends are expected in the target compound, affecting conformational rigidity.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl moiety and a pyrimidine derivative, which are known to influence biological activity. The general structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antiviral properties. For instance, modifications in the pyrimidine structure can enhance the inhibition of viral RNA polymerases, which are crucial for viral replication. The compound's structural elements may contribute to its efficacy against various viruses, including Hepatitis C virus (HCV) and others.
Anticancer Potential
The compound has shown promise in anticancer research. A study examining similar pyrimidine derivatives reported that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. For example, compounds with specific substitutions at the 4-position of the pyrimidine ring demonstrated improved activity against human cancer cell lines, with IC50 values ranging from 1 μM to 10 μM depending on the specific structure and substitutions employed .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
- Substituents on the Phenyl Ring : The presence of methoxy groups at the 2 and 5 positions enhances receptor binding affinity.
- Pyrimidine Modifications : Substitutions at the 4-position of the pyrimidine ring have been shown to significantly affect the compound's potency against various targets.
- Sulfanyl Group : The sulfanyl group may play a role in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 5.0 | Antiviral |
| Compound B | Structure B | 3.2 | Anticancer |
| This compound | Target Compound | TBD | TBD |
Case Study 1: Antiviral Efficacy
In a recent evaluation of antiviral agents, a structurally similar compound was tested for its ability to inhibit HCV replication in vitro. The study reported an EC50 value of approximately 0.35 μM, indicating significant antiviral potential . The results suggest that modifications to the core structure can lead to enhanced antiviral efficacy.
Case Study 2: Anticancer Activity
Another study focused on a series of pyrimidine derivatives, including variations on the target compound. The findings revealed that certain analogs exhibited potent cytotoxic effects on MCF-7 breast cancer cells with IC50 values as low as 1.88 μM . These results underscore the importance of structural optimization in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
